Cas no 180322-79-6 ((1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid)

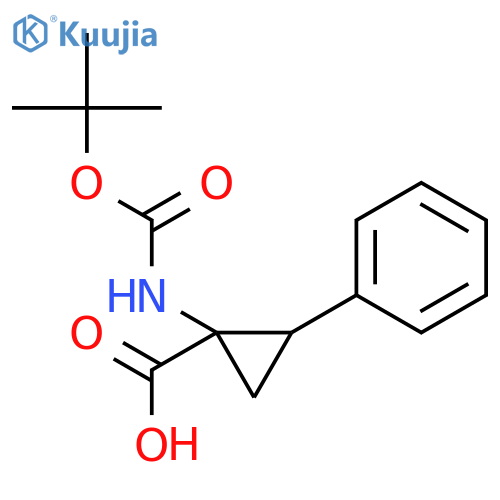

180322-79-6 structure

商品名:(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid

(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-phenyl-, (1S,2S)-

- (1S,2S)-1-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-2-phenylcyc lopropanecarboxylic acid

- (1S,2S)-n-BOC-1-Amino-2- Phenylcyclopropanecarboxylic Acid

- ((1S,2S)-2-Chlor-1-methyl-2-phenyl-aethyl)-methyl-amin

- ((1S,2S)-2-chloro-1-methyl-2-phenyl-ethyl)-methyl-amine

- (-)-(2S:3S)-threo-Norpseudoephedrinhydrochlorid

- (+)-(1S,2S)-2-amino-1-phenylpropan-1-ol

- (+)-Chloroephedrine

- (1S,2S)-(+)-2-phenylcyclopropyl-1-amine hydrochloride

- (1S,2S)-(+)-chloropseudoephedrine

- (1S,2S)-2-amino-1-phenyl-propan-1-ol

- (S,S)-1-amino-2-hydroxyindane

- Lg-threo-1-Chlor-2-methylamino-1-phenyl-propan

- LS-103221

- (1S,2S)-N-BOC-1-AMINO-2-PHENYLCYCLOPROPANECARBOXYLIC ACID(WX160313)

- 1-diMethylethoxy)carbonyl]aMino]-2-phenyl-

- (1S,2S)-N-BOC-1-AMINO-2-PHENYLCYCLOPROPANECARBOXYLIC ACID

- (1S,2S)-N-BOC-1-Amino-2-phenylcyclopropanecarboxylic acid,99+%

- (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid

- (1S,2S)-1-[(tert-butoxycarbonyl)amino]-2-phenylcyclopropanecarboxylic acid

- 180322-79-6

- Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-phenyl-, (1S,2S)-

- (1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid

- (1S,2S)-1-((tert-butoxycarbonyl)amino)-2-phenylcyclopropane-1-carboxylic acid

- starbld0018162

- (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid

- EN300-392909

- (1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid

- MFCD03095632

- AMY5908

- SCHEMBL15020639

- VMOVYASDUSWBOL-NHYWBVRUSA-N

-

- MDL: MFCD03095632

- インチ: InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)

- InChIKey: VMOVYASDUSWBOL-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NC1(C(O)=O)CC1C1C=CC=CC=1)=O)C

計算された属性

- せいみつぶんしりょう: 277.13147

- どういたいしつりょう: 276.123583

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 390

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: -1

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 78.5

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.1311 (rough estimate)

- ゆうかいてん: 179-181 °C

- ふってん: 420.18°C (rough estimate)

- フラッシュポイント: 226.1°C

- 屈折率: 1.5080 (estimate)

- PSA: 75.63

- ようかいせい: 使用できません

(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-392909-0.05g |

(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid |

180322-79-6 | 0.05g |

$600.0 | 2023-03-02 | ||

| Enamine | EN300-392909-0.1g |

(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid |

180322-79-6 | 0.1g |

$783.0 | 2023-03-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5444-1G |

(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid |

180322-79-6 | 95% | 1g |

¥ 12,870.00 | 2023-04-14 | |

| Enamine | EN300-392909-1.0g |

(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid |

180322-79-6 | 1g |

$0.0 | 2023-06-07 | ||

| abcr | AB540443-250mg |

(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-phenylcyclopropanecarboxylic acid; . |

180322-79-6 | 250mg |

€739.90 | 2023-09-01 | ||

| Enamine | EN300-392909-5.0g |

(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid |

180322-79-6 | 5.0g |

$6545.0 | 2023-03-02 | ||

| Enamine | EN300-392909-2.5g |

(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid |

180322-79-6 | 2.5g |

$4424.0 | 2023-03-02 | ||

| Enamine | EN300-392909-0.25g |

(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid |

180322-79-6 | 0.25g |

$1118.0 | 2023-03-02 | ||

| Enamine | EN300-392909-10.0g |

(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid |

180322-79-6 | 10.0g |

$9704.0 | 2023-03-02 | ||

| abcr | AB540443-500mg |

(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-phenylcyclopropanecarboxylic acid; . |

180322-79-6 | 500mg |

€1015.80 | 2023-09-01 |

(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

180322-79-6 ((1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid) 関連製品

- 151910-11-1((1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylicacid)

- 53940-88-8(Boc-α-methyl-D-phenylalanine)

- 119363-63-2(Boc-DL-3,3-diphenylalanine)

- 145432-51-5((2R,3R)-N-BOC-2-Amino-3-phenyl-butyric Acid)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:180322-79-6)(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid

清らかである:99%

はかる:1g

価格 ($):913.0